1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one
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Overview
Description
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a thioxo-pyrimidinone moiety. Its molecular formula is C10H14N2O6S, and it has a molecular weight of approximately 290.29 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor, such as a sugar derivative, under acidic conditions.
Introduction of the Thioxo Group: This step involves the reaction of the intermediate with a sulfur-containing reagent, such as thiourea, under basic conditions.
Formation of the Pyrimidinone Moiety: This step involves the cyclization of the intermediate with a suitable nitrogen-containing reagent, such as urea, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the reduction of the thioxo group to a thiol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of the hydroxyl groups with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The thioxo group can participate in redox reactions, influencing cellular processes. The tetrahydrofuran ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione .
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridine-3-carboxamide .
Uniqueness
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one is unique due to its specific combination of functional groups and stereochemistry. The presence of both the thioxo group and the tetrahydrofuran ring provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H14N2O5S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9+/m1/s1 |
InChI Key |
SNNBPMAXGYBMHM-PULFBKJNSA-N |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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